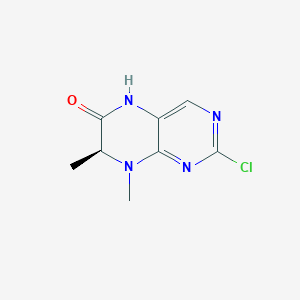
(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-chloropyrimidine with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit the activity of these enzymes, leading to altered metabolic pathways. The exact molecular pathways and targets are still under investigation, but its structural similarity to folate suggests a competitive inhibition mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-hydroxy-6-methylpteridine
- 2,4-diamino-6-hydroxypyrimidine
- 6-chloropterin
Uniqueness
(S)-2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(7S)-2-chloro-7,8-dimethyl-5,7-dihydropteridin-6-one |
InChI |
InChI=1S/C8H9ClN4O/c1-4-7(14)11-5-3-10-8(9)12-6(5)13(4)2/h3-4H,1-2H3,(H,11,14)/t4-/m0/s1 |
InChI Key |
HUWKYZADVNHZDG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=CN=C(N=C2N1C)Cl |
Canonical SMILES |
CC1C(=O)NC2=CN=C(N=C2N1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
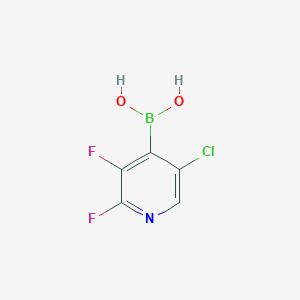
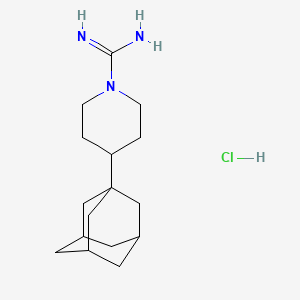
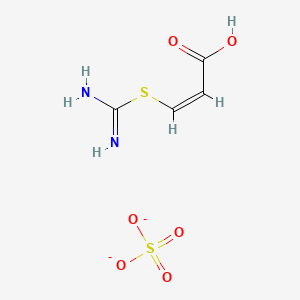
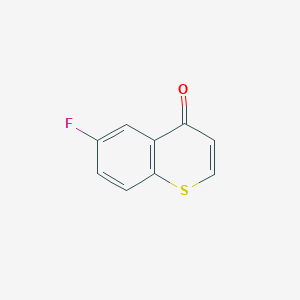
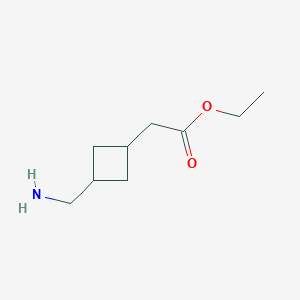
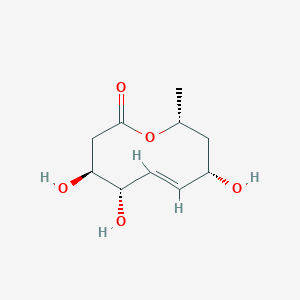
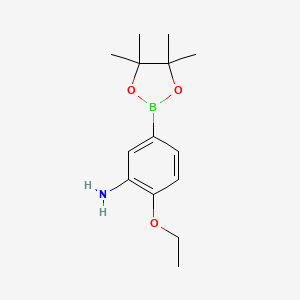

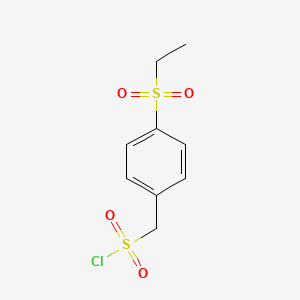
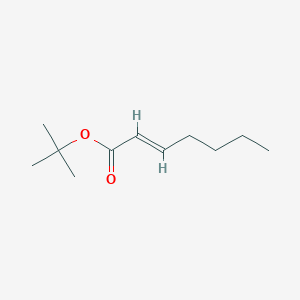
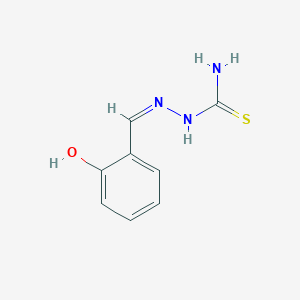
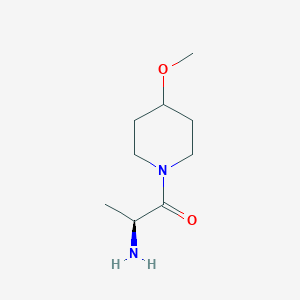
![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)
